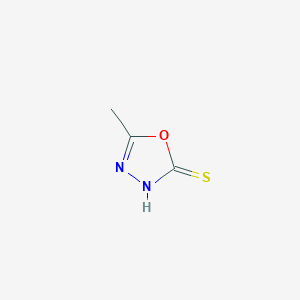

5-Methyl-1,3,4-oxadiazole-2-thiol

描述

属性

IUPAC Name |

5-methyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-5-3(7)6-2/h1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGKPQCCKGLQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365839 | |

| Record name | 5-Methyl-[1,3,4]oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31130-17-3 | |

| Record name | 5-Methyl-[1,3,4]oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

- Starting material: 5-Methylacylhydrazide (or related hydrazide)

- Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH) or other bases

- Solvent: Absolute ethanol or other alcohols

- Conditions: Cold initial mixing (0 °C), followed by reflux (6–8 hours)

- Workup: Acidification with hydrochloric acid to pH 2–3, extraction, and recrystallization

Detailed Procedure Example

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve acylhydrazide in absolute ethanol | Room temperature |

| 2 | Add potassium hydroxide (KOH) | Stoichiometric amount, e.g., 1 eq |

| 3 | Add carbon disulfide dropwise | Cold media (0 °C) |

| 4 | Reflux the mixture | 6–8 hours, stirring |

| 5 | Evaporate solvent | Under reduced pressure |

| 6 | Acidify residue with 2M HCl | pH 2–3 to precipitate product |

| 7 | Extract with ethyl acetate | 2 × 20 mL |

| 8 | Wash organic layer with water, dry over Na₂SO₄ | Filtration and concentration |

| 9 | Recrystallize from ethanol | To purify |

This method yields this compound as a solid product, often with good purity and yield.

Industrial Scale Synthesis

Industrial production adapts the laboratory method for scale-up, focusing on yield optimization, purity, and process efficiency.

- Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions.

- Reaction parameters such as temperature, reagent feed rates, and mixing are tightly controlled.

- Purification steps may include crystallization and filtration under controlled conditions to ensure product quality.

- The industrial process typically uses the same base-catalyzed cyclization of acylhydrazide with carbon disulfide but optimized for large volumes.

Alternative Synthetic Routes and Catalytic Methods

Cyclization Using Trichloromethyl Carbonate and Catalysts

A patented method describes the preparation of this compound (referred to as 4-oxadiazoles-2(3H)-ketone in the patent) via cyclization of acetylhydrazide with trichloromethyl carbonate (superpalite) in the presence of catalysts such as pyridine or 4-dimethylaminopyridine (DMAP).

| Parameter | Details |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Temperature | Controlled between -10 to 50 °C during addition; reaction at 40–80 °C |

| Reaction time | 1–12 hours |

| Catalyst | Pyridine or 4-Dimethylaminopyridine (DMAP) |

| Molar ratios | Superpalite:acetylhydrazide = 0.05–1.5:1 |

This method involves slow addition of acetylhydrazide to the catalyst and reagent mixture, followed by heating to complete cyclization. The product is isolated by concentration, crystallization, and filtration.

Synthesis via Hydrazide Intermediates and Subsequent Cyclization

Another approach involves multi-step synthesis starting from substituted acrylic acids converted to esters, then hydrazides, and finally cyclized with carbon disulfide under basic conditions to yield 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This method is adaptable for various substitutions on the oxadiazole ring and is useful for generating derivatives for biological testing.

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazate intermediate. Under basic conditions, intramolecular cyclization occurs, releasing hydrogen sulfide gas and forming the 1,3,4-oxadiazole-2-thiol ring system.

Summary Table of Preparation Methods

Research Findings and Optimization

- Reaction times typically range from 6 to 12 hours depending on scale and conditions.

- Acidification step is critical for product precipitation and purity.

- Use of absolute ethanol or other dry alcohols improves yield by minimizing side reactions.

- Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

- Recrystallization from ethanol or ethanol/water mixtures is effective for purification.

- Industrial processes optimize reagent ratios and temperature profiles to maximize yield and minimize impurities.

化学反应分析

Types of Reactions

5-Methyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiol group to a sulfonic acid group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiol group can be substituted with various functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

5-Methyl-1,3,4-oxadiazole-2-thiol serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to form covalent bonds with various functional groups enhances its utility in synthesizing diverse chemical entities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated potent activity against strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.8 mg/mL |

| Candida albicans | 1.0 mg/mL |

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, a derivative of this compound exhibited promising activity against leukemia cell lines with an IC50 value of 10^-4 M .

Mechanistic Insights

Molecular Mechanisms

The biological effects of this compound can be attributed to its interaction with key enzymes involved in cellular processes. It has been shown to inhibit thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell proliferation . The compound's ability to form covalent bonds at the active sites of these enzymes underlies its inhibitory effects.

Industrial Applications

Material Science

In industry, this compound is explored for developing new materials with specific chemical and physical properties. Its unique sulfur-containing structure allows it to be incorporated into polymers and coatings that require enhanced durability and resistance to environmental degradation.

Case Studies

Case Study: Antioxidant Properties

A recent study highlighted the antioxidant capabilities of this compound through various assays including hydrogen peroxide scavenging and DPPH radical scavenging assays. The compound demonstrated an EC50 range from 0.32 to 0.93 mg/mL across different tests, indicating its potential as a therapeutic antioxidant .

Case Study: Transition Metal Complexes

Research has also focused on the formation of transition metal complexes with this compound. These complexes have been evaluated for their biological activities, including analgesic and anti-inflammatory effects . The study suggests that such complexes could lead to novel therapeutic agents.

作用机制

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .

相似化合物的比较

Key Observations :

- Substituent Effects : Phenyl and benzyl groups at C5 enhance π-conjugation, reducing HOMO-LUMO gaps compared to the methyl analogue, thereby improving light-harvesting efficiency (LHE) in dye-sensitized solar cells (DSSCs) .

- Electron Injection : The methyl derivative exhibits a ΔGinject of -1.42 eV, suitable for electron transfer to TiO2, but slightly less efficient than phenyl-substituted analogues .

Key Observations :

- Antimicrobial Activity: Chlorophenoxy and benzyl derivatives exhibit broad-spectrum antibacterial activity, outperforming the methyl derivative in MIC values .

- Enzyme Inhibition : The nitrostyryl-substituted compound shows potent α-chymotrypsin inhibition, highlighting the role of electron-withdrawing groups in enhancing binding affinity .

Physicochemical and Commercial Relevance

| Compound Name | LogP | Solubility | Commercial Availability (Price) | Key Applications | References |

|---|---|---|---|---|---|

| This compound | 1.2 | Low in water | 1g: €65 (CymitQuimica) | Drug synthesis, DSSCs | [17] |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | 2.8 | Moderate in DMF | 25g: €509 (CymitQuimica) | Photovoltaic materials | [20] |

| 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol | 1.5 | High in MeOH | 1g: €95 (Market reports) | Catalysis, ligand design | [21] |

生物活性

5-Methyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound contains a five-membered ring consisting of oxygen, nitrogen, and sulfur atoms. The presence of the thiol group enhances its reactivity and biological interactions. Its structural formula can be represented as follows:

Target Interactions

The compound interacts with various biological targets, including enzymes and nucleic acids. Notable targets include:

- Thymidylate Synthase : Involved in DNA synthesis.

- Topoisomerase II : Essential for DNA replication and transcription.

- Histone Deacetylases (HDAC) : Regulate gene expression.

These interactions suggest that this compound may influence critical cellular processes such as proliferation and apoptosis.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

- Cell Signaling : It can modulate signaling pathways that lead to cell growth or apoptosis.

- Gene Expression : Influences the expression of genes involved in cell cycle regulation and stress responses.

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. For instance:

- In vitro Studies : The Minimum Inhibitory Concentration (MIC) for Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus has been evaluated with promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| Klebsiella pneumoniae | 150 |

| Staphylococcus aureus | 50 |

| Bacillus cereus | 200 |

Anticancer Activity

This compound has shown potential as an anticancer agent:

- Cell Lines Tested : It has been evaluated against various cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| MCF-7 | 0.87 |

These results indicate a strong cytotoxic effect on cancer cells, suggesting its potential use in cancer therapy.

Anti-inflammatory and Analgesic Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could position it as a candidate for treating inflammatory diseases.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics like gentamicin .

- Anticancer Research : In a comparative study on oxadiazole derivatives, this compound was noted for its superior activity against multiple cancer cell lines .

常见问题

Q. What are the common synthetic routes for preparing 5-Methyl-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzohydrazides under reflux conditions. For example, Method C (evidenced in multiple studies) uses benzohydrazide derivatives reacted with carbon disulfide or thiourea in polar solvents (e.g., ethanol, DMSO) with acid catalysts. Key optimizations include:

- Temperature : Prolonged reflux (~24 hours) improves cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Catalysts : Lewis acids (e.g., H₂SO₄) or bases (e.g., KOH) increase yields by stabilizing intermediates .

Table 1 : Representative Synthetic Conditions and Yields

| Starting Material | Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methoxybenzohydrazide | C | 85 | DMSO, reflux, 24 h | |

| 2,4-Dichloro-5-methylphenylhydrazine | C | 85 | Acetone, KOH, 100°C, 24 h | |

| 4-(Trifluoromethyl)benzohydrazide | C | 86 | Methanol, H₂SO₄, reflux |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : The thiol (-SH) proton appears as a singlet near δ 13.5–14.0 ppm (exchangeable in D₂O). Aromatic protons from substituents (e.g., methyl or chloro groups) resonate between δ 7.0–8.0 ppm .

- IR Spectroscopy : Strong absorption at ~2550 cm⁻¹ (S-H stretch) and 1600–1650 cm⁻¹ (C=N/C-S stretches) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Agar Diffusion Assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Measure inhibition zones at 50–100 µg/mL concentrations.

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with serial dilutions (1–128 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls are critical .

Advanced Research Questions

Q. What strategies are employed to functionalize the thiol group in this compound, and how does this impact its chemical properties?

- Methodological Answer :

- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in acetone/KOH to form thioethers. This enhances lipophilicity and bioactivity .

- Metal Coordination : The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties. Characterize via UV-Vis and cyclic voltammetry .

Q. How can density functional theory (DFT) calculations enhance the interpretation of the infrared spectrum of this compound?

- Methodological Answer :

- Vibrational Assignments : DFT (e.g., B3LYP/6-311++G**) predicts wavenumbers for S-H, C=N, and C-S stretches. Scaling factors (~0.961) adjust theoretical values to match experimental IR .

- Electron Density Analysis : Natural Bond Orbital (NBO) calculations reveal charge distribution, explaining reactivity at the thiol and oxadiazole moieties .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., lipoxygenase or Rho kinase). High-affinity binding (ΔG < -8 kcal/mol) correlates with inhibition .

- Enzyme Kinetics : Lineweaver-Burk plots identify inhibition type (competitive/uncompetitive). For example, derivatives with trifluoromethyl groups show non-competitive inhibition of 14α-demethylase in fungi .

Q. What are the challenges in reconciling contradictory biological activity data among structurally similar oxadiazole-thiol derivatives?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance antibacterial activity but reduce solubility. Use Hansch analysis to correlate logP with bioactivity .

- Assay Variability : Standardize protocols (e.g., Mueller-Hinton broth pH, incubation time) to minimize discrepancies. Cross-validate with multiple strains .

Data Contradiction Analysis

Example : Conflicting reports on antifungal activity of methyl vs. chloro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。